molecular formula C10H9Cl2NO4 B3024844 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid CAS No. 57645-26-8

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid

Cat. No. B3024844
CAS RN: 57645-26-8
M. Wt: 278.09 g/mol
InChI Key: DGGCJLVOIUZFLO-UHFFFAOYSA-N
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Description

The compound of interest, 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid, is closely related to a family of compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid. These compounds have been studied for their potential as agonists and antagonists for 5-HT4 receptors, which are implicated in gastrointestinal motility and other physiological processes .

Synthesis Analysis

An improved synthesis route for a related compound, butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, has been reported, which is relevant for the synthesis of 5-Chloro-4-[(chlor

Scientific Research Applications

  • Synthesis of Quinoxaline Derivatives

    • Field : Organic Chemistry .
    • Application : Quinoxaline derivatives have diverse pharmacological activities. They are synthesized via many different methods of synthetic strategies .
    • Method : One method involves the reductive cyclization of glycine derivatives with H2 in Raney Ni .
    • Results : This process results in the formation of quinoxalinones .
  • Production of Herbicides

    • Field : Agricultural Chemistry .
    • Application : Chloroacetic acid is used in the production of phenoxy herbicides .
    • Method : This involves etherification with chlorophenols .
    • Results : Herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are produced .
  • Production of Chloroacetanilide Herbicides

    • Field : Agricultural Chemistry .
    • Application : Chloroacetyl chloride, a derivative of chloroacetic acid, is used as an intermediate in the production of herbicides in the chloroacetanilide family .
    • Method : The specific method of production is not mentioned .
    • Results : Herbicides including metolachlor, acetochlor, alachlor, and butachlor are produced .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry .
    • Application : Indoles are versatile nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds. They have significant biological and pharmaceutical activities .
    • Method : One method involves the protonation of indole with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the N atom. Then, N-acylation is performed between the protonated indole and chloroacetyl chloride .
    • Results : This process results in the formation of 2-amino-4,5-dihydro-4 .
  • Production of Carboxymethyl Cellulose and Carboxymethyl Starch

    • Field : Industrial Chemistry .
    • Application : Chloroacetic acid is used to prepare the thickening agents carboxymethyl cellulose and carboxymethyl starch .
    • Method : The specific method of production is not mentioned .
    • Results : Carboxymethyl cellulose and carboxymethyl starch are produced .
  • Synthesis of Lidocaine

    • Field : Pharmaceutical Chemistry .
    • Application : Chloroacetyl chloride, a derivative of chloroacetic acid, is used in the synthesis of lidocaine .
    • Method : The specific method of production is not mentioned .
    • Results : Lidocaine, a local anesthetic, is produced .
  • Synthesis of Various Heterocyclic Compounds

    • Field : Organic Chemistry .
    • Application : Indoles are frequently used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .
    • Method : One method involves the protonation of indole with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the N atom. Then, N-acylation is performed between the protonated indole and chloroacetyl chloride .
    • Results : This process results in the formation of 2-amino-4,5-dihydro-4 .
  • Production of Glyphosate and Dimethoate

    • Field : Agricultural Chemistry .
    • Application : Chloroacetic acid is used in the production of the herbicides glyphosate and dimethoate .
    • Method : The specific method of production is not mentioned .
    • Results : Herbicides glyphosate and dimethoate are produced .
  • Synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one

    • Field : Organic Chemistry .
    • Application : This compound is synthesized using 2-amino-5-chlorophenol with different aldehydes .
    • Method : The synthesis was carried out by both conventional and microwave heating .
    • Results : 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one is produced .

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-chlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-4-[(2-chloroacetyl)amino]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c1-17-8-3-7(13-9(14)4-11)6(12)2-5(8)10(15)16/h2-3H,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCJLVOIUZFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628037
Record name 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid

CAS RN

57645-26-8
Record name 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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